![molecular formula C11H8F14O B12554740 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane CAS No. 192998-90-6](/img/structure/B12554740.png)
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal and chemical stability, making it valuable in industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane typically involves the fluorination of an appropriate precursor. The process may include the use of fluorinating agents such as elemental fluorine (F2) or other fluorine-containing compounds under controlled conditions to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.
Addition Reactions: Catalysts like palladium or platinum may be employed to facilitate the reaction.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, leading to the stabilization of reactive intermediates and the modulation of chemical reactivity. The prop-2-en-1-yl group can participate in various chemical reactions, influencing the overall behavior of the compound.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Another fluorinated compound with similar properties but different functional groups.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-chlorooctane: Similar in structure but contains a chlorine atom instead of a prop-2-en-1-yl group.
Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and potential applications compared to other fluorinated compounds. Its high fluorine content also contributes to its exceptional chemical stability and resistance to degradation.
Propriétés
Numéro CAS |
192998-90-6 |
|---|---|
Formule moléculaire |
C11H8F14O |
Poids moléculaire |
422.16 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,7,7-tetradecafluoro-8-prop-2-enoxyoctane |
InChI |
InChI=1S/C11H8F14O/c1-2-3-26-4-6(13,14)5(12)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h2,5H,1,3-4H2 |
Clé InChI |
GUZCWVVLKSAHNS-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


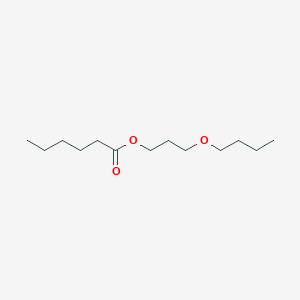

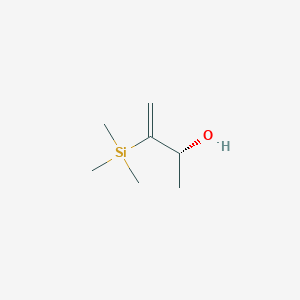
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
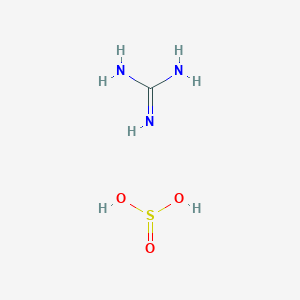

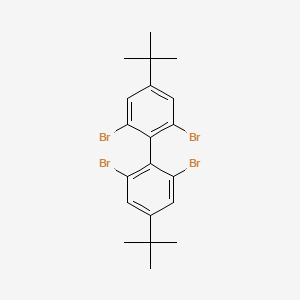
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)

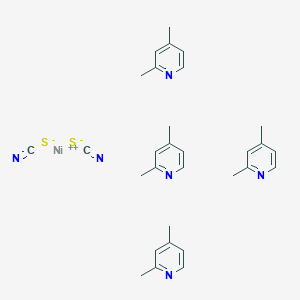
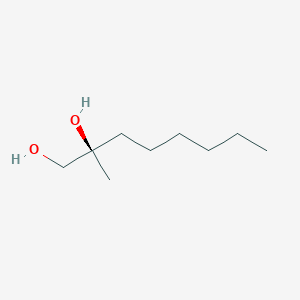
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
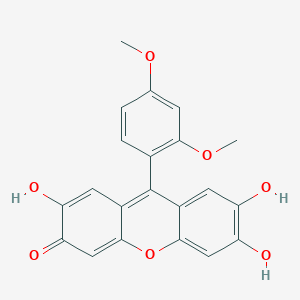
![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
